molecular formula C10H9NO2 B178129 Methyl 4-cyano-2-methylbenzoate CAS No. 103261-67-2

Methyl 4-cyano-2-methylbenzoate

Cat. No.: B178129
CAS No.: 103261-67-2
M. Wt: 175.18 g/mol
InChI Key: PDQNYPAJSAVURS-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-methylbenzoate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzoic acid and is characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromo-2-methylbenzoate with zinc cyanide in the presence of a palladium catalyst. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

Scientific Research Applications

Methyl 4-cyano-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

Comparison with Similar Compounds

Methyl 4-cyano-2-methylbenzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQNYPAJSAVURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596104
Record name Methyl 4-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103261-67-2
Record name Methyl 4-cyano-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyano-2-methylbenzoate
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Synthesis routes and methods I

Procedure details

To a solution of methyl 4-bromo-2-methylbenzoate (26.6 g, 0.116 mol) in DMF (300 mL) was added zinc cyanide (8.1 g, 0.07 mol) followed by tetrakis(triphenylphosphine)palladium(0) (6.7 g, 0.0058 mol). The reaction mixture was placed in a 100° C. oil bath and stirred for 2 h, at which time it was filtered through a bed of celite and the filter cake rinsed with ethyl acetate. The filtrate was concentrated in vacuo and the residue was purified by flash chromatography (10% ethyl acetate in hexanes) to afford methyl 4-cyano-2-methylbenzoate (18.1 g, 89%) as a white powder. 1H NMR (400 MHz, CDCl3): 7.97 (d, 1H), 7.55 (s, 1H), 7.53 (br m, 1H), 3.93 (s, 3H), 2.62 (s, 3H).
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-bromo-2-methylbenzoate (1 g, 4.4 mmol), zinc cyanide (0.7 g, 6.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (100 mg, 0.086 mmol) in N,N-dimethylformamide was heated to 140° C. under nitrogen atmosphere. And then the mixture stirred under reflux condition for 12 hours. The mixture was cooled to room temperature, and partitioned between dichloromethane (20 mL*3) and brine (60 mL). The organic layer was concentrated to dryness and the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=15:1) to give methyl 4-cyano-2-methylbenzoate as a white solid (200 mg, 26%). LRMS (M+H+) m/z: calcd 175.06. found 175. 1H NMR (300 MHz, CDCl3): δ 7.97 (d, J=8.7 Hz, 1H), 7.57-7.53 (m, 2H), 3.93 (s, 3H), 2.62 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-methylbenzoic acid methyl ester (108 g, 471 mmol) in N,N-dimethylformamide (41) under a nitrogen atmosphere was added zinc (II) cyanide (88.5 g, 753.6 mmol) and tetrakis(triphenylphosphine)palladium(0) (65 g, 56.60 mmol). The reaction mixture was stirred at 100° C. for 16 hours. The reaction mixture was diluted with toluene and the phases were separated. The aqueous phase was extracted twice with toluene. The combined organic phases were washed with brine and saturated aqueous ammonium hydroxide, dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane 1:5) to give 4-cyano-2-methylbenzoic acid methyl ester (73 g, 89% yield). 1H NMR (400 MHz, CDCl3): 7.78 (d, 1H), 7.52 (m, 2H), 3.92 (s, 3H), 2.62 (s, 3H).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zinc (II) cyanide
Quantity
88.5 g
Type
catalyst
Reaction Step One
Quantity
65 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 4-bromo-2-methyl-benzoic acid methyl ester (26.0 g, 113.5 mmol) and CuCN (12.48 g, 140.7 mmol) was heated at 180° C. for 5 hours before it was poured into ice-water. The solid precipitate was collected by vacuum filtration to give a crude product which was then purified by column chromatography to afford the title compound (12.53 g, 63%) as a solid.
Quantity
26 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
12.48 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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